N-(4-phenylpiperazin-1-yl)methanimine
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Overview
Description
N-(4-phenylpiperazin-1-yl)methanimine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound has a phenyl group attached to the piperazine ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylpiperazin-1-yl)methanimine typically involves the reaction of 4-phenylpiperazine with formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-phenylpiperazine and formaldehyde.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 4-phenylpiperazine is dissolved in the solvent, and formaldehyde is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylpiperazin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-(4-phenylpiperazin-1-yl)methanamine.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
N-(4-phenylpiperazin-1-yl)methanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential use as pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-phenylpiperazin-1-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has similar structural features and is studied for its anticonvulsant activity.
(Z)-1-(4-ethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine: Another derivative with potential biological activities.
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticancer properties.
Uniqueness
N-(4-phenylpiperazin-1-yl)methanimine is unique due to its specific structural configuration, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C11H15N3/c1-12-14-9-7-13(8-10-14)11-5-3-2-4-6-11/h2-6H,1,7-10H2 |
InChI Key |
YZJLUINNXKUWEI-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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